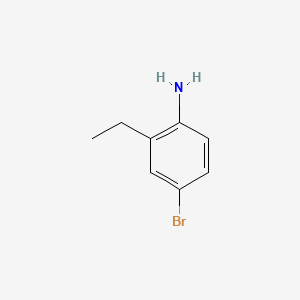
1-Benzotiofeno-5-carbonitrilo
Descripción general
Descripción
1-Benzothiophene-5-carbonitrile is a useful research compound. Its molecular formula is C9H5NS and its molecular weight is 159.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Benzothiophene-5-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Benzothiophene-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzothiophene-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Semiconductores Orgánicos
1-Benzotiofeno-5-carbonitrilo: se utiliza en el desarrollo de semiconductores orgánicos. Debido a su núcleo de tiofeno estable, se puede incorporar en materiales que exhiben propiedades semiconductoras. Estos materiales son esenciales para el avance de los transistores de efecto de campo orgánico (OFET) y los diodos orgánicos emisores de luz (OLED) .
Inhibidores de Corrosión
En la química industrial, los derivados del tiofeno como This compound se conocen por actuar como inhibidores de la corrosión. Ayudan a proteger los metales y las aleaciones de los procesos corrosivos, lo cual es crucial para extender la vida útil de la maquinaria y la infraestructura industrial .
Investigación Farmacológica
Los derivados del tiofeno exhiben una gama de propiedades farmacológicas This compound se puede estudiar por sus potenciales propiedades anticancerígenas, antiinflamatorias, antimicrobianas, antihipertensivas y antiateroescleróticas, contribuyendo al desarrollo de nuevos agentes terapéuticos .
Ciencia de Materiales
En la ciencia de los materiales, This compound puede ser un componente clave en la síntesis de materiales avanzados con propiedades mecánicas, eléctricas o térmicas específicas. Su incorporación en polímeros o compuestos puede conducir a la creación de nuevos materiales con características deseadas .
Síntesis Química
Este compuesto juega un papel importante en la síntesis química como bloque de construcción para crear moléculas complejas. Su reactividad permite diversas funcionalizaciones, lo que puede conducir a la formación de diversos compuestos orgánicos con posibles aplicaciones en diferentes industrias químicas .
Química Analítica
This compound: se puede utilizar como un estándar o reactivo en química analítica para identificar o cuantificar sustancias. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en técnicas de cromatografía y espectroscopia .
Estudios de Actividad Biológica
El anillo de tiofeno en This compound es un motivo común en los compuestos biológicamente activos. Los investigadores pueden explorar sus interacciones con los objetivos biológicos, lo que puede conducir al descubrimiento de nuevos fármacos o moléculas bioactivas .
Materiales Funcionales Avanzados
Debido a su estructura única, This compound puede contribuir al desarrollo de materiales funcionales avanzados. Estos materiales podrían tener aplicaciones en electrónica, fotónica o como sensores, donde la unidad de tiofeno imparte propiedades electrónicas específicas .
Mecanismo De Acción
Target of Action
1-Benzothiophene-5-carbonitrile is a benzothiophene derivative . Benzothiophene derivatives have been found to exhibit a variety of biological activities, including antimicrobial, antitumor, antifungal, hormonal modulation, and antioxidant effects . The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring . .
Mode of Action
Benzothiophene derivatives are known to interact with their targets primarily through functionalization at positions 2 and 3 of the thiophene ring . This interaction can lead to various changes in the target, contributing to the compound’s biological activity.
Biochemical Pathways
Benzothiophene derivatives are known to have a wide range of biological effects, suggesting that they may interact with multiple biochemical pathways .
Análisis Bioquímico
Biochemical Properties
1-Benzothiophene-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 1-Benzothiophene-5-carbonitrile and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 1-Benzothiophene-5-carbonitrile on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 1-Benzothiophene-5-carbonitrile can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, 1-Benzothiophene-5-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been found to bind to certain transcription factors, altering their ability to regulate gene expression . Moreover, 1-Benzothiophene-5-carbonitrile can inhibit or activate enzymes by interacting with their active sites, thereby modulating their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzothiophene-5-carbonitrile can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-Benzothiophene-5-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to 1-Benzothiophene-5-carbonitrile can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 1-Benzothiophene-5-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the appropriate dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
1-Benzothiophene-5-carbonitrile is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell .
Transport and Distribution
Within cells and tissues, 1-Benzothiophene-5-carbonitrile is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific tissues can be influenced by factors such as lipid solubility and binding affinity to cellular components.
Propiedades
IUPAC Name |
1-benzothiophene-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJUOWGTGHKFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383676 | |
| Record name | 1-BENZOTHIOPHENE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060-63-1 | |
| Record name | 1-BENZOTHIOPHENE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzothiophene-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1273659.png)






![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)



